molecular formula C22H26ClFN2O2 B11057589 N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide

N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide

Cat. No.: B11057589
M. Wt: 404.9 g/mol
InChI Key: RPTGLKRMSVHJEY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide typically involves multiple steps:

    Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and fluorine sources under controlled conditions.

    Coupling with Leucinamide: The chloro-fluorophenyl intermediate is then coupled with leucinamide. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide would depend on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro groups can enhance binding affinity and specificity through interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-{[4-(propan-2-yl)phenyl]carbonyl}urea
  • N-(3-chloro-4-fluorophenyl)-N’-{[4-(propan-2-yl)phenyl]carbonyl}thiourea
  • N-(3-chloro-4-fluorophenyl)-N’-{[4-(propan-2-yl)phenyl]carbonyl}amide

Uniqueness

N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide is unique due to the presence of the leucinamide moiety, which can impart specific biological activity and selectivity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H26ClFN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluoroanilino)-4-methyl-1-oxopentan-2-yl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H26ClFN2O2/c1-13(2)11-20(22(28)25-17-9-10-19(24)18(23)12-17)26-21(27)16-7-5-15(6-8-16)14(3)4/h5-10,12-14,20H,11H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

RPTGLKRMSVHJEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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